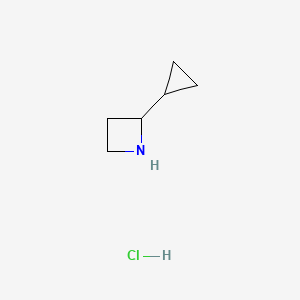

2-Cyclopropylazetidine hydrochloride

Beschreibung

2-Cyclopropylazetidine (B3320852) hydrochloride is a specialty chemical building block that is gaining attention for its potential applications in medicinal chemistry and drug discovery. Its structure, which incorporates both a strained four-membered azetidine (B1206935) ring and a reactive cyclopropyl (B3062369) group, presents a unique combination of physicochemical properties.

Azetidines are four-membered nitrogen-containing heterocycles that have become increasingly popular in medicinal chemistry. chemrxiv.org The inherent ring strain of approximately 25 kcal/mol makes them valuable synthetic intermediates, offering a balance of stability for handling and reactivity for further functionalization. chemrxiv.org This ring system imparts a rigid, three-dimensional character to molecules, which can be advantageous for optimizing interactions with biological targets. nih.gov The incorporation of an azetidine moiety can lead to improved metabolic stability and aqueous solubility, desirable properties for drug candidates. nih.gov

The cyclopropyl group is another structural motif that is highly valued in medicinal chemistry. scientificupdate.com It is often used as a bioisosteric replacement for larger or more flexible groups, such as gem-dimethyl or phenyl groups. The unique electronic properties of the cyclopropane (B1198618) ring, with its high p-character C-C bonds, can influence the conformation and electronics of a molecule, potentially enhancing potency and modulating pharmacokinetic properties. scientificupdate.com The fusion of a cyclopropyl group to the 2-position of the azetidine ring in 2-Cyclopropylazetidine hydrochloride creates a distinctive scaffold that combines the structural features of both moieties.

While specific, in-depth research exclusively focused on this compound is still emerging, its structural components suggest a significant potential for investigation. The presence of the 2-substituted azetidine core makes it a valuable building block for the synthesis of more complex molecules. chemrxiv.org Research in the broader area of 2-substituted azetidines is active, with a focus on developing novel synthetic methodologies to access these compounds and exploring their utility in creating diverse chemical libraries for screening. chemrxiv.org

The primary interest in compounds like this compound lies in their potential as intermediates in the synthesis of novel pharmaceutical agents. The combination of the azetidine and cyclopropyl groups can be exploited to design molecules with specific conformational constraints and physicochemical properties, which are critical for achieving high affinity and selectivity for biological targets. While detailed biological activity studies on this compound itself are not extensively published, its derivatives are likely to be evaluated in various therapeutic areas. The hydrochloride salt form suggests its utility in aqueous media, which is relevant for biological assays and potential pharmaceutical formulations.

Below is a table summarizing the key chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 2-cyclopropylazetidine;hydrochloride |

| CAS Number | 1820666-70-3 |

| Molecular Formula | C6H12ClN |

| Molecular Weight | 133.62 g/mol |

Further research and publication of findings will be crucial to fully elucidate the specific applications and potential of this compound in the scientific community.

Eigenschaften

IUPAC Name |

2-cyclopropylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-2-5(1)6-3-4-7-6;/h5-7H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIVVDXVBFIWPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Solid State Characterization of 2 Cyclopropylazetidine Hydrochloride

Diffraction Techniques for Crystalline Forms

Diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid. They provide definitive proof of structure, including connectivity, stereochemistry, and intermolecular interactions.

Single-Crystal X-Ray Diffraction (SCXRD) for Absolute Configuration and Conformation

Single-Crystal X-Ray Diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a single crystal. daneshyari.com For 2-Cyclopropylazetidine (B3320852) hydrochloride, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure.

The analysis would confirm the covalent bonding framework, establishing the connection between the cyclopropyl (B3062369) and azetidine (B1206935) rings. Crucially, SCXRD would reveal the relative stereochemistry and conformation of the molecule. The puckered nature of the four-membered azetidine ring and the orientation of the cyclopropyl substituent relative to it would be precisely defined by bond lengths, bond angles, and torsional angles. nih.gov

Furthermore, the crystal structure would elucidate the packing arrangement and identify key intermolecular interactions, such as the hydrogen bonding between the protonated azetidine nitrogen (N-H⁺) and the chloride anion (Cl⁻). These interactions are critical in defining the stability of the crystal lattice. If a chiral resolution of the compound has been performed, SCXRD using anomalous dispersion could be employed to determine the absolute configuration of a specific enantiomer.

Table 1: Exemplar Crystallographic Data from SCXRD Analysis This table illustrates the type of data obtained from an SCXRD experiment for a hypothetical crystal of 2-Cyclopropylazetidine hydrochloride.

| Parameter | Exemplar Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.931 |

| b (Å) | 10.970 |

| c (Å) | 14.797 |

| β (°) | 98.62 |

| Volume (ų) | 900.1 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.234 |

Powder X-Ray Diffraction (PXRD) for Polymorphism and Amorphous Content

Powder X-Ray Diffraction (PXRD) is a vital tool for analyzing the bulk crystalline properties of a pharmaceutical solid. creative-biostructure.com Unlike SCXRD, which analyzes a single crystal, PXRD provides a characteristic fingerprint of a polycrystalline powder. rigaku.com Each crystalline form, or polymorph, of a compound will produce a unique diffraction pattern based on its distinct crystal lattice. soton.ac.uk

The PXRD pattern of this compound would consist of a series of peaks (reflections) at specific diffraction angles (2θ), with characteristic intensities. This pattern is used for:

Identification: Confirming the identity of the crystalline material against a known standard.

Polymorph Screening: Investigating whether the compound can exist in multiple crystalline forms (polymorphs), which can have different physical properties. researchgate.net

Purity Analysis: Detecting the presence of undesired crystalline phases or impurities.

Amorphous Content: Quantifying the amount of non-crystalline (amorphous) material in a sample, which appears as a broad halo rather than sharp peaks.

Table 2: Representative PXRD Peak List This table illustrates a potential set of characteristic peaks that could identify a specific crystalline form of this compound.

| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.8 | 5.60 | 100 |

| 21.1 | 4.21 | 70 |

| 23.3 | 3.81 | 55 |

| 26.0 | 3.42 | 95 |

Advanced Spectroscopic Methods for Structural Assignment

Spectroscopic techniques provide complementary information to diffraction methods by probing the local chemical environment of atoms and the vibrational modes of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D, Solid-State NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in both solution and the solid state.

1D NMR (¹H and ¹³C): In solution, ¹H NMR would provide information on the number of different types of protons, their chemical environment (chemical shift), and their connectivity through spin-spin coupling. The protons on the cyclopropyl ring would exhibit complex splitting patterns and characteristic upfield shifts. chemicalbook.com The protons on the azetidine ring would provide information about the ring's conformation. nih.gov ¹³C NMR would show distinct signals for each unique carbon atom, including the methine and methylene (B1212753) carbons of the cyclopropyl group and the three carbons of the azetidine ring. chemicalbook.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) would correlate protons with their directly attached carbons, confirming assignments.

Solid-State NMR (ssNMR): For the solid hydrochloride salt, ssNMR is particularly valuable. ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) experiments can distinguish between different polymorphs, as subtle changes in crystal packing lead to different chemical shifts. nih.gov Furthermore, ³⁵Cl ssNMR can be a highly sensitive probe of the local environment around the chloride ion, providing insight into hydrogen bonding interactions within the crystal lattice. acs.orgacs.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) This table provides an illustrative prediction of NMR chemical shifts for this compound in a solvent like DMSO-d₆, based on known values for cyclopropyl and azetidine moieties.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Azetidine C2-H | ~3.5 - 4.0 | ~60 - 65 |

| Azetidine C3-H₂ | ~2.2 - 2.8 | ~20 - 25 |

| Azetidine C4-H₂ | ~3.8 - 4.3 | ~50 - 55 |

| Cyclopropyl C1'-H | ~1.0 - 1.5 | ~10 - 15 |

| Cyclopropyl C2'/C3'-H₂ | ~0.4 - 0.9 | ~5 - 10 |

| Azetidine N-H₂⁺ | ~9.0 - 10.0 (broad) | N/A |

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. ksu.edu.sa The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them, making these techniques excellent for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A very broad and strong band in the 2700-3000 cm⁻¹ region would be indicative of the N-H⁺ stretch of the secondary ammonium (B1175870) salt. spectroscopyonline.com C-H stretching vibrations for the cyclopropyl and azetidine rings would appear just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. The "fingerprint" region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-C stretching and various bending and rocking modes of the rings. daneshyari.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H stretches are often weak in Raman, the C-C and C-H vibrations of the hydrocarbon framework typically give rise to strong signals. The symmetric "ring breathing" mode of the cyclopropane (B1198618) ring is a particularly strong and characteristic Raman band. cdnsciencepub.com

Table 4: Key Vibrational Modes and Expected Frequencies This table illustrates the expected frequency ranges for key functional groups in this compound.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|---|

| N-H⁺ Stretch | Secondary Ammonium | 2700 - 3000 (very broad) | Strong / Weak |

| C-H Stretch (sp²) | Cyclopropane | 3000 - 3100 | Medium / Strong |

| C-H Stretch (sp³) | Azetidine | 2850 - 2960 | Medium / Strong |

| N-H⁺ Bend | Secondary Ammonium | 1560 - 1620 | Medium / Medium |

| Ring Breathing | Cyclopropane | ~1000 - 1040 | Weak / Very Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound, techniques like electrospray ionization (ESI) would be used.

The analysis would show a prominent ion corresponding to the protonated molecule [M+H]⁺, where M is the free base (2-Cyclopropylazetidine). The exact mass measurement of this ion, obtained via high-resolution mass spectrometry (HRMS), would be used to confirm the molecular formula (C₆H₁₂N⁺).

The fragmentation pattern observed in tandem MS (MS/MS) experiments would provide further structural confirmation. The most common fragmentation pathway for cyclic amines involves α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comwhitman.edu This would lead to characteristic fragment ions resulting from the opening of the azetidine ring.

Characterization of Pharmaceutical Solid Forms (Excluding Clinical Relevance)

The solid form of an API can significantly influence its physicochemical properties. Therefore, a thorough characterization of potential solid forms, such as salts, co-crystals, polymorphs, and solvates, is essential.

For a hydrochloride salt like this compound, characterization begins with confirming the stoichiometry and the nature of the ionic interaction between the cyclopropylazetidine base and hydrochloric acid. This is typically achieved through techniques such as single-crystal X-ray diffraction (SCXRD), which provides definitive information on the crystal lattice and the location of the proton transfer.

Co-crystallization strategies may be explored to modify the physicochemical properties of the hydrochloride salt. This involves combining this compound with a neutral co-former molecule in a specific stoichiometric ratio within the crystal lattice. The selection of a suitable co-former is guided by principles of supramolecular chemistry, considering potential hydrogen bonding and other non-covalent interactions. The resulting co-crystals would require comprehensive characterization to confirm their formation and to understand their unique solid-state properties compared to the parent salt.

| Strategy | Description | Key Characterization Techniques |

| Salt Formation | Involves the reaction of the basic 2-cyclopropylazetidine with hydrochloric acid to form the hydrochloride salt. | Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Co-crystallization | The combination of this compound with a neutral co-former molecule in a defined stoichiometric ratio. | SCXRD, PXRD, Differential Scanning Calorimetry (DSC), Raman Spectroscopy |

Polymorphism refers to the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. Each polymorph is a distinct solid-state entity with unique physicochemical properties. A comprehensive polymorphic screen of this compound would involve crystallization from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate) to identify all accessible crystalline forms.

Solvates are crystalline forms that incorporate solvent molecules into their crystal lattice, while hydrates are a specific type of solvate where the incorporated solvent is water. The presence of solvates or hydrates can significantly impact the stability and handling of the API. Their identification and characterization are crucial.

| Solid Form | Description | Primary Identification Methods |

| Polymorphs | Different crystalline structures of the same compound. | Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC) |

| Solvates/Hydrates | Crystalline forms containing stoichiometric amounts of solvent/water. | Thermogravimetric Analysis (TGA), Gas Chromatography (GC), Karl Fischer Titration |

Microscopic and Thermal Analytical Techniques (Methodologies Only)

A suite of microscopic and thermal analytical techniques is employed to investigate the morphology and thermal properties of the solid forms of this compound.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For this compound, DSC is used to determine its melting point, enthalpy of fusion, and to detect any polymorphic transitions or desolvation events. A typical DSC experiment involves heating a small, accurately weighed sample in a sealed pan at a constant rate and monitoring the heat flow.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is particularly useful for identifying and quantifying the amount of solvent or water in solvates and hydrates of this compound. The analysis is performed by heating the sample in a controlled atmosphere and recording the weight loss, which corresponds to the volatilization of the solvent or water.

| Technique | Principle of Operation | Information Obtained for this compound |

| DSC | Measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. | Melting point, enthalpy of fusion, glass transitions, polymorphic transitions, desolvation events. |

| TGA | Measures the mass of a sample as a function of temperature or time in a controlled atmosphere. | Thermal stability, decomposition temperature, identification and quantification of solvates/hydrates. |

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and particle size distribution of a solid material. In the context of this compound, SEM provides high-resolution images of the crystal habit (shape) and surface features. A focused beam of electrons is scanned across the sample, and the interactions of the electrons with the sample surface are detected to generate an image. This morphological information is important for understanding properties such as flowability and compaction, which are critical in pharmaceutical manufacturing.

Computational and Theoretical Investigations into 2 Cyclopropylazetidine Hydrochloride

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies are fundamental to understanding the three-dimensional structure and electronic nature of 2-Cyclopropylazetidine (B3320852) hydrochloride at the atomic level.

Density Functional Theory (DFT) Calculations for Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. Calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the most stable (lowest energy) structure of the 2-cyclopropylazetidinium cation.

In this cation, the azetidine (B1206935) ring is expected to be non-planar, adopting a puckered conformation to alleviate ring strain. The C-N-C bond angle within the four-membered ring is predicted to be significantly smaller than the ideal tetrahedral angle of 109.5°, a direct consequence of the ring strain. The bond connecting the cyclopropyl (B3062369) and azetidine rings allows for rotation, but the lowest energy conformation would likely position the rings to minimize steric hindrance. The presence of the positive charge on the nitrogen atom influences the electron density distribution across the entire molecule, particularly affecting the adjacent carbon and hydrogen atoms.

Table 1: Predicted Geometric Parameters of the 2-Cyclopropylazetidinium Cation from DFT Calculations

| Parameter | Predicted Value | Description |

| C-N Bond Length (Azetidine) | ~1.50 Å | Typical single bond length, slightly elongated due to ring strain. |

| C-C Bond Length (Azetidine) | ~1.55 Å | Longer than a typical C-C bond, reflecting ring strain. |

| C-C Bond Length (Cyclopropyl) | ~1.51 Å | Characteristic of strained three-membered rings. |

| C-N-C Bond Angle (Azetidine) | ~90° | Highly constrained angle due to the four-membered ring structure. |

| N-H Bond Length | ~1.03 Å | Standard bond length for a protonated amine. |

Conformational Analysis of the Azetidine and Cyclopropyl Moieties

The conformational landscape of 2-Cyclopropylazetidine hydrochloride is primarily defined by two features: the puckering of the azetidine ring and the rotation about the single bond connecting the two ring systems.

The azetidine ring is not flat. It undergoes a ring-puckering motion, resulting in conformations where one atom is out of the plane of the other three. This puckering is a mechanism to relieve some of the inherent torsional strain in the small ring. Studies on similar azetidine-containing molecules, such as L-azetidine-2-carboxylic acid, have shown that such puckered structures are energetically preferred. nih.gov

The relative orientation of the cyclopropyl group with respect to the azetidine ring is also crucial. The molecule can exist in different rotamers (conformers that differ by rotation around a single bond). The most stable conformer would be the one that minimizes steric clashes between the hydrogen atoms on both rings. Computational analysis can map the potential energy surface for this rotation, identifying the energy minima corresponding to the most stable conformations.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Computational NMR Chemical Shift and Vibrational Frequency Predictions

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts. mdpi.com For this compound, the proton (¹H) and carbon (¹³C) NMR spectra can be predicted. The proton on the nitrogen (N-H) is expected to be significantly deshielded (appear at a higher ppm value) due to the positive charge. The protons on the carbon adjacent to the nitrogen will also be shifted downfield. The unique electronic environment of the cyclopropyl ring results in shielded signals for its protons and carbons, often appearing at unusually low ppm values in the ¹H and ¹³C NMR spectra, respectively.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the 2-Cyclopropylazetidinium Cation

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Azetidine CH (adjacent to N and Cyclopropyl) | ~3.5 - 4.0 | ~60 - 65 |

| Azetidine CH₂ (adjacent to N) | ~3.2 - 3.8 | ~50 - 55 |

| Azetidine CH₂ (beta to N) | ~2.0 - 2.5 | ~20 - 25 |

| Cyclopropyl CH (adjacent to Azetidine) | ~0.8 - 1.2 | ~10 - 15 |

| Cyclopropyl CH₂ | ~0.4 - 0.8 | ~5 - 10 |

| N-H | ~9.0 - 11.0 | N/A |

Note: These are estimated values relative to TMS and can vary based on the computational method and solvent model used.

Vibrational frequency calculations predict the positions of absorption bands in the infrared (IR) spectrum. Key predicted vibrations for this compound would include a strong, broad absorption for the N-H stretch (typically above 3000 cm⁻¹), C-H stretching vibrations for the azetidine and cyclopropyl groups (around 2800-3000 cm⁻¹), and various bending and rocking motions (fingerprint region, <1500 cm⁻¹).

Intermolecular Interactions and Crystal Packing Analysis

While a specific crystal structure for this compound is not publicly available, theoretical analysis of its intermolecular interactions can be performed based on its ionic nature.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a method to visualize and quantify intermolecular interactions within a crystal. nih.govrsc.org It maps the electron distribution of a molecule within its crystalline environment. If a crystal structure were determined, a Hirshfeld analysis would be performed.

For an ionic compound like this compound, the dominant intermolecular interaction would be the strong hydrogen bond between the protonated azetidinium nitrogen (N⁺-H) and the chloride anion (Cl⁻). This N⁺-H···Cl⁻ interaction would be the primary force governing the crystal packing.

The Hirshfeld surface mapped over the d_norm property would show distinct, bright red spots corresponding to these strong hydrogen bond contacts. Other significant, though weaker, interactions would include C-H···Cl contacts and van der Waals H···H contacts.

The 2D fingerprint plot is a summary of all intermolecular contacts. For this compound, the plot would be expected to show:

Sharp, distinct spikes: Characteristic of the strong N-H···Cl hydrogen bonds, indicating a well-defined interaction distance.

A large, diffuse region: Representing the numerous, weaker H···H contacts.

"Wing-like" features: Corresponding to the C-H···Cl interactions.

Table 3: Illustrative Contributions of Intermolecular Contacts to the Hirshfeld Surface

| Contact Type | Expected Contribution (%) | Description |

| H···Cl / Cl···H | 45 - 55% | Dominated by the strong N-H···Cl hydrogen bond. |

| H···H | 30 - 40% | Represents van der Waals forces between molecules. |

| C···H / H···C | 5 - 10% | Weaker C-H···π or C-H···C interactions. |

| N···H / H···N | < 5% | Minor contacts, primarily from the N-H donor in the hydrogen bond. |

Note: This table is illustrative and based on typical values for organic ammonium (B1175870) chloride salts. Actual percentages would depend on the specific crystal packing.

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analysis

Non-covalent interactions (NCI) play a crucial role in determining the three-dimensional structure, stability, and intermolecular interactions of molecules. For this compound, a salt, the interactions between the protonated azetidine ring (azetidinium cation) and the chloride anion, as well as interactions with surrounding solvent molecules or other this compound units in a crystal lattice, are of significant interest. NCI and Reduced Density Gradient (RDG) analysis are powerful computational tools used to visualize and characterize these weak interactions.

The NCI analysis method is based on the electron density (ρ) and its derivatives. Specifically, it examines regions of low electron density with a low reduced density gradient, which are indicative of non-covalent interactions. The RDG is a dimensionless quantity derived from the electron density and its first derivative. Plots of the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix can distinguish between different types of non-covalent interactions.

In a hypothetical NCI analysis of this compound, several types of interactions would be anticipated:

Hydrogen Bonds: A strong hydrogen bond is expected between the proton on the nitrogen atom of the azetidinium ring and the chloride anion (N-H···Cl). This is a key interaction stabilizing the salt.

Van der Waals Interactions: Weaker van der Waals forces would be present between the cyclopropyl group and other parts of the molecule or neighboring molecules. The aliphatic protons of the azetidine ring would also participate in such interactions.

Steric Clashes: Regions of steric repulsion, particularly within the strained four-membered ring and potentially involving the bulky cyclopropyl substituent, could also be identified.

The results of an RDG analysis are typically visualized as surfaces in molecular plots, where the color of the surface indicates the nature and strength of the interaction.

Table 1: Illustrative RDG Analysis Results for Hypothetical Non-Covalent Interactions in this compound

| Interaction Type | Sign(λ₂)ρ (a.u.) Range | RDG Isosurface Color | Description |

|---|---|---|---|

| Hydrogen Bonding (e.g., N-H···Cl) | Large and Negative | Blue | Strong, attractive interactions. |

| Van der Waals Interactions | Near Zero | Green | Weak, attractive or slightly repulsive interactions. |

| Steric Clashes | Large and Positive | Red | Strong, repulsive interactions. |

Reaction Mechanism Studies and Mechanistic Insights

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including the formation of cyclic structures and their subsequent derivatization. For this compound, theoretical studies can offer insights into its synthesis and reactivity.

Computational Elucidation of Azetidine Ring Formation Pathways

The synthesis of the azetidine ring is a challenging process due to the inherent ring strain of the four-membered heterocycle. Computational studies, often employing Density Functional Theory (DFT), can be used to investigate various synthetic routes to 2-substituted azetidines. A common pathway for the formation of azetidines is through intramolecular nucleophilic substitution (intramolecular cyclization).

For 2-cyclopropylazetidine, a plausible synthetic precursor would be a molecule containing a cyclopropyl group, a nitrogen atom, and a leaving group at an appropriate distance. The computational investigation of such a reaction would involve:

Reactant, Transition State, and Product Optimization: The geometries of the starting material, the transition state for the ring-closing reaction, and the final azetidine product are optimized to find their lowest energy conformations.

Activation Energy Calculation: The energy difference between the reactant and the transition state gives the activation energy (ΔG‡), which is a key indicator of the reaction's feasibility.

Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactant and the product.

Table 2: Hypothetical DFT Calculation Results for a Plausible Azetidine Ring Formation Pathway

| Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| Activation Free Energy (ΔG‡) | 18.5 kcal/mol | Suggests a moderately facile reaction at room or slightly elevated temperatures. |

| Reaction Free Energy (ΔG_rxn) | -5.2 kcal/mol | Indicates that the formation of the azetidine ring is thermodynamically favorable. |

| Key Transition State Bond Distance (N···C) | 2.15 Å | Represents the forming bond in the transition state. |

Exploration of Derivatization Reaction Mechanisms

The reactivity of the azetidine ring, particularly in its protonated form as an azetidinium ion, is a subject of significant interest. The ring strain makes azetidinium ions susceptible to nucleophilic ring-opening reactions. Computational studies can provide detailed mechanistic insights into these derivatization pathways.

For 2-cyclopropylazetidinium hydrochloride, a key reaction to study would be the nucleophilic attack on the carbons of the azetidine ring. The presence of the cyclopropyl group at the 2-position would influence the regioselectivity of the attack. Computational modeling can predict whether a nucleophile would preferentially attack the C2 or C4 position.

Factors that can be investigated computationally include:

Steric Hindrance: The bulk of the cyclopropyl group may sterically hinder attack at the C2 position.

Electronic Effects: The electron-donating or withdrawing nature of the cyclopropyl group can affect the partial positive charges on the ring carbons.

Nature of the Nucleophile: The size and reactivity of the nucleophile will also play a role in determining the reaction pathway.

DFT calculations can be used to model the potential energy surface for the nucleophilic attack at both C2 and C4, allowing for a comparison of the activation barriers for the two competing pathways. organic-chemistry.orgnih.gov

Table 3: Hypothetical Activation Energies for Competing Nucleophilic Ring-Opening Pathways of 2-Cyclopropylazetidinium

| Reaction Pathway | Nucleophile | Hypothetical Activation Energy (ΔG‡) | Predicted Major Product |

|---|---|---|---|

| Attack at C2 | Cyanide (CN⁻) | 25.8 kcal/mol | Minor |

| Attack at C4 | Cyanide (CN⁻) | 22.1 kcal/mol | Major |

These computational approaches, while discussed here in a hypothetical context for this compound, represent the standard and powerful methodologies used in modern chemistry to understand and predict the properties and reactivity of novel chemical compounds.

Strategic Applications of 2 Cyclopropylazetidine Hydrochloride As a Synthetic Building Block

Integration into Advanced Heterocyclic Scaffolds

The unique structural characteristics of the 2-cyclopropylazetidine (B3320852) moiety, featuring a strained four-membered ring fused with a three-membered ring, make it an attractive building block for the synthesis of novel and complex heterocyclic scaffolds. The inherent ring strain and defined stereochemistry of this motif can impart favorable conformational rigidity and novel three-dimensional (3D) topologies to target molecules, which are highly desirable attributes in medicinal chemistry for enhancing binding affinity and selectivity to biological targets.

Design and Synthesis of Complex Molecules Incorporating the 2-Cyclopropylazetidine Moiety

The incorporation of the 2-cyclopropylazetidine unit into larger, more complex molecular architectures is a strategy employed to explore new chemical space. Synthetic routes to introduce this moiety often involve the coupling of a suitable derivative of 2-cyclopropylazetidine with other cyclic or acyclic fragments. The reactivity of the secondary amine within the azetidine (B1206935) ring provides a convenient handle for functionalization, allowing for its integration into a variety of heterocyclic systems through reactions such as N-acylation, N-alkylation, and reductive amination. The design of such molecules often aims to leverage the cyclopropyl (B3062369) group's ability to act as a bioisostere for other chemical groups, potentially improving metabolic stability or modulating electronic properties.

Role in the Synthesis of Selective Estrogen Receptor Degraders (SERDs)

Role in the Synthesis of Metallo-β-Lactamase Inhibitor Analogs

Metallo-β-lactamases (MBLs) are a class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to public health. The development of MBL inhibitors that can be co-administered with β-lactam antibiotics is a critical strategy to combat this resistance. The design of MBL inhibitors often involves the incorporation of moieties capable of chelating the zinc ions in the active site of the enzyme. The nitrogen atom within the 2-cyclopropylazetidine ring, along with potential appended functional groups, could be explored for its zinc-binding potential. The rigid structure of the azetidine ring could also serve to correctly orient other pharmacophoric elements to achieve potent inhibition. While specific research detailing the use of 2-cyclopropylazetidine hydrochloride in the synthesis of MBL inhibitor analogs is limited, its potential as a scaffold for the design of novel inhibitors warrants further investigation.

Chiral Pool Applications and Asymmetric Synthesis

This compound can exist as enantiomers, (R)- and (S)-2-cyclopropylazetidine. These enantiomerically pure forms are valuable starting materials in asymmetric synthesis, a field focused on the selective synthesis of a specific stereoisomer of a chiral molecule. By utilizing a specific enantiomer of 2-cyclopropylazetidine from the "chiral pool," chemists can introduce a defined stereocenter into a target molecule, which is crucial for determining its biological activity. The stereochemistry at the 2-position of the azetidine ring can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of complex molecules with high stereochemical purity.

Development of Diverse Chemical Libraries

Chemical libraries are collections of diverse small molecules that are used in high-throughput screening to identify new drug leads. This compound serves as a valuable building block for the construction of such libraries. Its secondary amine functionality allows for its ready incorporation into combinatorial synthesis schemes, where it can be reacted with a variety of different reagents to generate a large number of structurally diverse compounds. The unique 3D shape conferred by the cyclopropylazetidine moiety can lead to libraries with a high degree of skeletal diversity, increasing the probability of discovering novel bioactive compounds.

| Library Type | Building Block | Key Reaction | Potential Diversity |

| Amide Library | 2-Cyclopropylazetidine | Acylation with diverse carboxylic acids | High |

| Amine Library | 2-Cyclopropylazetidine | Reductive amination with diverse aldehydes/ketones | High |

| Urea/Thiourea Library | 2-Cyclopropylazetidine | Reaction with diverse isocyanates/isothiocyanates | High |

Future Research Directions and Methodological Advancements for 2 Cyclopropylazetidine Hydrochloride

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of 2-substituted azetidines remains a challenge due to the ring strain inherent in the four-membered ring. rsc.org Future research must prioritize the development of novel and sustainable synthetic strategies to access 2-Cyclopropylazetidine (B3320852) hydrochloride efficiently and safely.

Current synthetic approaches often rely on multi-step sequences that may not be optimal in terms of atom economy or environmental impact. Future explorations should focus on catalytic and flow-chemistry-based methods. For instance, photocatalytic [2+2] cycloadditions, which use visible light to construct the azetidine (B1206935) ring, represent a promising green alternative. rsc.org The application of such methods could significantly shorten synthetic sequences and reduce waste.

Furthermore, enantioselective synthesis is a critical area for development. The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of catalytic asymmetric methods to produce specific enantiomers of 2-cyclopropylazetidine is of high importance. Strategies employing chiral catalysts, such as copper-phosphine complexes that have shown success in other azetidine syntheses, could be adapted for this purpose. nih.gov Continuous flow synthesis, which allows for precise control over reaction parameters and can improve safety and scalability, is another key avenue for future process development. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Photocatalytic [2+2] Cycloaddition | Utilizes visible light, improved sustainability, potentially fewer steps. | Catalyst development, substrate scope expansion, reaction optimization. |

| Catalytic Asymmetric Synthesis | Access to single enantiomers, improved biological specificity. | Design of chiral ligands, enantioselective catalyst screening. |

| Continuous Flow Chemistry | Enhanced safety and scalability, precise reaction control, process intensification. | Reactor design, integration of purification steps, parameter optimization. |

| C-H Activation/Functionalization | Direct functionalization of simpler precursors, high atom economy. | Development of selective catalysts for C-H bond functionalization on azetidine or cyclopropane (B1198618) precursors. |

Advanced Characterization of Solid-State Forms and Phase Transformations

The hydrochloride salt form of an active pharmaceutical ingredient (API) significantly influences its physical and chemical properties, including stability, solubility, and bioavailability. europeanpharmaceuticalreview.comresearchgate.net A thorough understanding of the solid-state properties of 2-Cyclopropylazetidine hydrochloride is currently lacking and represents a critical area for future investigation.

The potential for polymorphism—the ability of a compound to exist in multiple crystalline forms—is a major concern in pharmaceutical development. aurigaresearch.com Each polymorph can have different physical properties. aurigaresearch.com Future research must involve comprehensive polymorph screening under a wide range of crystallization conditions. researchgate.netsoton.ac.uk This involves identifying all accessible solid forms, including any potential solvates or hydrates.

Advanced analytical techniques are essential for this characterization. formulationbio.com X-ray Powder Diffraction (XRPD) is fundamental for identifying different crystal lattices, while Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding thermal behavior, such as melting points and decomposition temperatures. researchgate.net Solid-state Nuclear Magnetic Resonance (ssNMR) can provide detailed information about the local molecular environment within the crystal structure, complementing diffraction data. Investigating the phase transformations between different forms under various conditions (e.g., temperature, humidity) is vital to identify the most thermodynamically stable form for development.

| Analytical Technique | Information Gained | Importance for Future Research |

| X-ray Powder Diffraction (XRPD) | Fingerprinting of crystalline forms, determination of crystal lattice. | Identification and differentiation of polymorphs, solvates, and hydrates. google.com |

| Differential Scanning Calorimetry (DSC) | Measurement of melting points, phase transition temperatures, and enthalpies. | Determination of thermodynamic relationships between solid forms. |

| Thermogravimetric Analysis (TGA) | Detection of weight loss upon heating. | Identification of solvates/hydrates and assessment of thermal stability. |

| Solid-State NMR (ssNMR) | Information on the local atomic environment and molecular conformation in the solid state. | Structural elucidation when single crystals are unavailable; distinguishing subtle polymorphic differences. |

| Dynamic Vapor Sorption (DVS) | Measurement of water sorption/desorption behavior. | Assessment of hygroscopicity and stability to humidity. |

Deepening Theoretical Understanding through Multiscale Modeling

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, from the quantum level to bulk properties. mit.edu Applying multiscale modeling to this compound can provide profound insights that guide experimental work.

At the most fundamental level, Quantum Mechanics (QM) methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as conformational energies, electronic structure, and reaction barriers. nih.gov This is particularly valuable for understanding the reactivity of the strained azetidine ring, for instance, in predicting the regioselectivity of ring-opening reactions. nih.govacs.org

Molecular Dynamics (MD) simulations can bridge the gap between single-molecule properties and the behavior of the bulk material. MD can be used to model the crystal lattice of different polymorphs, helping to rationalize their relative stabilities. It can also simulate the molecule's interaction with solvents, providing insights into solubility and the crystallization process.

Finally, Coarse-Graining (CG) models could be developed for larger-scale simulations, for example, to understand how the material behaves during formulation processes. This multiscale approach, from QM to MD to CG, provides a holistic computational framework for understanding and predicting the properties of this compound.

| Modeling Scale | Methodology | Application to 2-Cyclopropylazetidine HCl |

| Quantum Mechanical (QM) | Density Functional Theory (DFT) | Predicting reaction pathways, understanding ring strain, calculating NMR and vibrational spectra. nih.govresearchgate.net |

| Atomistic | Molecular Dynamics (MD), Monte Carlo (MC) | Simulating crystal packing, predicting polymorph stability, modeling solvation and solubility. |

| Coarse-Grained (CG) | United-atom or bead-spring models | Modeling bulk material properties, simulating behavior during formulation processes. |

Expanding the Scope of Synthetic Utility in Organic Chemistry

The unique structural combination of a strained four-membered ring and an adjacent cyclopropyl (B3062369) group makes 2-Cyclopropylazetidine a potentially versatile building block in organic synthesis. rsc.orglifechemicals.com Its reactivity is largely driven by the considerable ring strain of approximately 25.4 kcal/mol. rsc.org Future research should focus on systematically exploring and expanding its synthetic applications.

One key area is the investigation of strain-release reactions . The azetidine ring can be opened by various nucleophiles, and the presence of the cyclopropyl group can influence the regioselectivity of this opening. nih.govnih.gov Studying these ring-opening reactions with a diverse range of nucleophiles could lead to the synthesis of novel, highly functionalized acyclic amines that are difficult to access through other methods.

Furthermore, the compound can serve as a scaffold in Diversity-Oriented Synthesis (DOS) . The nitrogen atom provides a handle for functionalization, while the ring itself can be incorporated into more complex polycyclic, spirocyclic, or bridged systems. lifechemicals.com For example, the azetidine could participate in cycloaddition reactions or be used as a template in the construction of novel molecular architectures for medicinal chemistry. lifechemicals.comnih.govresearchgate.net Elucidating the full range of its chemical transformations will establish this compound as a valuable tool for synthetic chemists.

| Reaction Class | Potential Outcome | Significance in Organic Synthesis |

| Nucleophilic Ring-Opening | Synthesis of functionalized γ-amino alcohols, diamines, etc. | Access to complex linear amines with defined stereochemistry. nih.gov |

| Cycloaddition Reactions | Formation of fused or bridged polycyclic systems. | Construction of novel and complex molecular scaffolds. |

| N-Functionalization | Attachment of various substituents to the azetidine nitrogen. | Creation of libraries of analogues for structure-activity relationship studies. |

| Transition-Metal Catalyzed Cross-Coupling | Functionalization at the C-H bonds of the azetidine or cyclopropyl ring. | Direct and efficient formation of C-C or C-heteroatom bonds. |

Q & A

Basic: What are the recommended synthetic routes for 2-Cyclopropylazetidine hydrochloride, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves cyclopropane ring formation coupled with azetidine functionalization. For example, analogous compounds (e.g., methyl 2-methylazetidine-3-carboxylate hydrochloride) are synthesized via acid-catalyzed cyclization under controlled pH (3.5–4.0) and low temperatures (0–5°C) to minimize side reactions . Purification steps may include recrystallization from ethanol/water mixtures or column chromatography using silica gel (60–120 mesh) with a gradient elution system (e.g., 5–20% methanol in dichloromethane). Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store desiccated at 2–8°C in amber vials to prevent photodegradation. For long-term stability, lyophilized powders can be kept at -20°C under inert gas (argon) .

- Handling: Use nitrile gloves, chemical-resistant lab coats, and fume hoods. Avoid skin/eye contact; wash hands immediately after handling. In case of spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR (400 MHz, DO or DMSO-d) to confirm cyclopropane and azetidine ring geometry. Key signals: cyclopropyl protons (δ 0.8–1.2 ppm) and azetidine NH (δ 5.5–6.0 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion [M+H] at m/z 139.08 (calculated for CHClN).

- X-ray Crystallography: For absolute configuration determination, single crystals are grown via slow evaporation in ethanol .

Advanced: How can researchers resolve contradictions in the pharmacological data of this compound?

Methodological Answer:

- Comparative Binding Assays: Use radioligand displacement studies (e.g., H-labeled analogs) across receptor subtypes (e.g., serotonin, dopamine) to identify off-target effects .

- Dose-Response Curves: Repeat experiments under standardized conditions (pH 7.4, 37°C) with negative controls (e.g., vehicle-only) to rule out solvent interference .

- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., 2-cyclopropylaniline hydrochloride) to identify trends in bioactivity .

Basic: What are the known toxicological profiles of this compound, and what safety protocols are recommended?

Methodological Answer:

- Toxicity Data: Limited studies suggest moderate acute toxicity (LD > 200 mg/kg in rodents). Chronic exposure risks (e.g., neurotoxicity) remain uncharacterized .

- Safety Protocols:

- PPE: Safety goggles, NIOSH-approved respirators for aerosolized particles.

- Emergency Measures: For ingestion, administer activated charcoal (1 g/kg); for eye contact, rinse with 0.9% saline for 15 minutes .

Advanced: What experimental designs are suitable for studying the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Kinetic Studies: Use stopped-flow spectrophotometry to monitor reaction rates with nucleophiles (e.g., thiols, amines) at varying pH (2–10) and temperatures (25–60°C).

- Mechanistic Probes: Isotopic labeling (e.g., N-azetidine) to track bond cleavage via H-N HMBC NMR .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) to predict transition states and regioselectivity in ring-opening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.